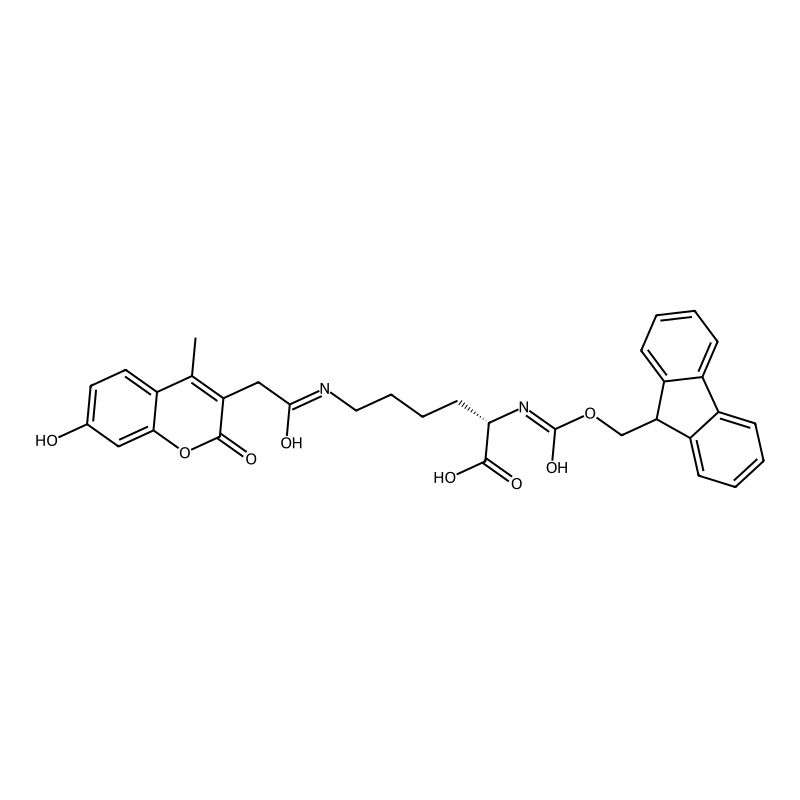

Fmoc-Lys(HOMCA)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-Lys(HOMCA)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine-(6-hydroxymethyl-2-oxo-1,2-cyclohexene-1-yl)-carbamic acid, is a building block used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids.

Applications in Peptide Synthesis

Fmoc-Lys(HOMCA)-OH incorporates a unique functionality, the HOMCA (hydroxymethyl cyclohexenone) group, into the peptide chain. This group can be used for various purposes in research:

- Bioorthogonal conjugation: The HOMCA group can participate in bioorthogonal click reactions, allowing researchers to attach specific molecules to the peptide at a later stage without interfering with other functionalities present in the molecule []. This enables targeted delivery, labeling, or modification of the peptide for various research applications.

- Glycosylation: The HOMCA group can be used to introduce carbohydrates (glycans) onto the peptide chain. Glycosylation is a common modification found in many natural proteins and plays important roles in protein function, recognition, and targeting []. Fmoc-Lys(HOMCA)-OH allows researchers to incorporate specific glycans into synthetic peptides to study their effects on protein function or develop novel glyco-conjugates with desired properties.

- Conformational control: The HOMCA group can influence the conformation, or 3D structure, of the peptide chain. This can be beneficial for studying the structure-function relationship of peptides or designing peptides with specific conformations for desired activities [].

Fmoc-Lys(HOMCA)-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-[(7-hydroxy-4-methylcoumarin-3-yl)acetyl]-L-lysine, is a derivative of the amino acid lysine, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality of lysine, allowing for selective reactions during peptide assembly. The HOMCA (7-hydroxy-4-methylcoumarin-3-yl) moiety provides a fluorescent property, making this compound useful for various biological applications.

- Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine of lysine, allowing it to participate in further coupling reactions.

- Coupling Reactions: Following deprotection, the free amine can react with activated carboxylic acids or their derivatives to form peptide bonds. This is often facilitated by coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate).

- Fluorescence Activation: The HOMCA moiety can undergo photo

Fmoc-Lys(HOMCA)-OH exhibits biological activity primarily due to its incorporation into peptides. Peptides containing lysine residues are known to play critical roles in various biological processes, including enzyme activity regulation, cellular signaling, and structural functions. The fluorescent properties of the HOMCA group allow for tracking and visualization of peptides within biological systems, enhancing our understanding of peptide behavior in vivo.

The synthesis of Fmoc-Lys(HOMCA)-OH typically involves several steps:

- Protection of Lysine: The lysine amino group is protected using the Fmoc group.

- Acetylation: The epsilon amino group of lysine is acetylated with 7-hydroxy-4-methylcoumarin-3-acetic acid or similar derivatives.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods leverage standard solid-phase peptide synthesis protocols and are well-documented in the literature .

Fmoc-Lys(HOMCA)-OH has several notable applications:

- Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.

- Fluorescent Probes: Due to its fluorescent properties, it can be used as a probe in biological assays to study protein interactions and dynamics.

- Drug Development: Its incorporation into peptide-based drugs can enhance bioavailability and target specificity.

Interaction studies involving Fmoc-Lys(HOMCA)-OH focus on its behavior within peptide chains and its interactions with various biomolecules. These studies often utilize fluorescence spectroscopy to monitor binding events or conformational changes in peptides that incorporate this compound. Such interactions are crucial for understanding the mechanisms of action of peptides in biological systems.

Several compounds share structural similarities with Fmoc-Lys(HOMCA)-OH but differ in their specific functionalities or applications. Below is a comparison table highlighting these differences:

Fmoc-Lys(HOMCA)-OH stands out due to its dual functionality as both a building block for peptides and a fluorescent probe, making it particularly valuable in research settings where visualization and tracking of peptides are essential.

The Fmoc group, introduced by Louis A. Carpino in the 1970s, revolutionized peptide synthesis by enabling base-labile protection of the Nα-amino group. Its compatibility with solid-phase peptide synthesis (SPPS) and orthogonal side-chain protection strategies (e.g., tert-butyloxycarbonyl for lysine) established it as a cornerstone of modern peptide chemistry. Early challenges, such as racemization during activation and slow coupling kinetics, were mitigated by advancements in coupling reagents (e.g., HBTU/HOBt) and solvation protocols.

Key Milestones in Fmoc Derivative Development

Role of Lysine Side-Chain Functionalization in Peptide Engineering

Lysine’s ε-amino group provides a versatile site for post-translational modifications (PTMs) and chemical labeling. Its reactivity with electrophiles (e.g., NHS esters, acyl chlorides) allows precise installation of functional groups, including fluorophores, crosslinkers, and enzyme recognition motifs. Key applications include:

- Fluorescent tagging: Coumarin derivatives like HOMCA enable real-time monitoring of peptide interactions.

- Enzyme substrate design: Modified lysine residues guide protease specificity in cleavage assays.

- Bioconjugation: Facilitates coupling to polymers, nanoparticles, or other biomolecules.

Comparative Analysis of Lysine Side-Chain Modifications

Rationale for HOMCA as a Specialty Protecting Group

HOMCA’s structure (7-hydroxy-4-methylcoumarin-3-acetyl) confers distinct advantages:

- Fluorescence Efficiency: The 7-hydroxy group enhances fluorescence quantum yield compared to unsubstituted coumarins, while the 4-methyl group improves photostability.

- Reactivity: The acetyl group is readily displaced by nucleophiles (e.g., amines), enabling site-specific conjugation to lysine’s ε-amino group.

- Solubility: The coumarin moiety balances hydrophobicity and polar interactions, aiding peptide solubility in aqueous/organic media.

Structural Features of HOMCA

| Feature | Functional Impact |

|---|---|

| 7-Hydroxy group | Hydrogen bonding with polar solvents |

| 4-Methyl group | Steric hindrance to non-specific interactions |

| 3-Acetyl group | Electrophilic reactivity for lysine coupling |

Traditional Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis has evolved from the pioneering work of Robert Bruce Merrifield into a sophisticated methodology capable of producing complex peptide structures with high efficiency and reproducibility [3] [4]. The application of traditional SPPS approaches to Fmoc-Lys(HOMCA)-OH synthesis requires careful consideration of both the protecting group strategy and the unique chemical properties of the coumarin fluorophore.

Fmoc/tBu Strategy Implementation

The Fmoc/tBu protection strategy represents the gold standard for modern peptide synthesis, offering superior orthogonality compared to earlier Boc/benzyl approaches [5] [6]. In the context of Fmoc-Lys(HOMCA)-OH synthesis, this strategy provides several critical advantages. The 9-fluorenylmethoxycarbonyl group protects the alpha-amino functionality under basic conditions while remaining stable to the acidic conditions required for side-chain deprotection [7].

The synthesis typically begins with the attachment of the first amino acid to an appropriate resin support, followed by iterative cycles of deprotection and coupling [4] [8]. For Fmoc-Lys(HOMCA)-OH incorporation, the deprotection step involves treatment with 20-40% piperidine in dimethylformamide (DMF) for 3-20 minutes, effectively removing the Fmoc protecting group while leaving the HOMCA modification intact [9] [10].

Coupling Reaction Optimization

The coupling of Fmoc-Lys(HOMCA)-OH to the growing peptide chain requires careful optimization of reaction conditions to accommodate the sterically demanding coumarin side chain. Standard coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) have demonstrated excellent compatibility with this system [11] [12].

Research findings indicate that coupling efficiencies of 95-98% can be achieved using a 3-5 fold excess of the activated amino acid with diisopropylethylamine (DIPEA) as the base [13] [12]. The reaction typically proceeds at room temperature for 1-4 hours, though extended coupling times may be beneficial for sterically hindered sequences [14] [15].

Reaction Monitoring and Quality Control

The incorporation of the HOMCA fluorophore provides an inherent advantage for reaction monitoring through its distinctive spectroscopic properties. The compound exhibits characteristic excitation at approximately 323 nanometers and emission at 384 nanometers, allowing for real-time monitoring of coupling efficiency and peptide formation [2].

Advanced analytical techniques including high-performance liquid chromatography (HPLC) coupled with mass spectrometry enable precise determination of product purity and identity [13] [12]. Studies have demonstrated that properly executed syntheses consistently yield products with greater than 95% purity following standard purification protocols [12] [16].

Novel Coumarin Conjugation Techniques

The development of novel conjugation techniques for attaching coumarin derivatives to amino acid scaffolds has significantly expanded the synthetic toolbox available for Fmoc-Lys(HOMCA)-OH preparation. These methodologies address the unique challenges posed by the coumarin chromophore while maximizing synthetic efficiency and product quality.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition reaction has emerged as a powerful tool for coumarin conjugation, offering exceptional selectivity and mild reaction conditions [11] [17]. This bioorthogonal chemistry approach allows for the efficient formation of triazole linkages between appropriately functionalized coumarin derivatives and amino acid substrates [18] [19].

Implementation of CuAAC methodology for HOMCA conjugation typically involves the synthesis of 3-azido-7-diethylaminocoumarin as a key intermediate, which subsequently undergoes cycloaddition with alkyne-modified lysine derivatives [11]. Reaction conditions employing copper(II) sulfate (0.3 equivalents) and sodium ascorbate (0.6 equivalents) in dichloromethane/water systems have yielded products with 85-95% efficiency [17] [18].

The advantages of this approach include high functional group tolerance, predictable regioselectivity, and compatibility with aqueous reaction media [11] [19]. Additionally, the triazole linkage formed during the reaction contributes to the overall stability of the final product while maintaining the photophysical properties of the coumarin fluorophore [17] [18].

Direct Amide Coupling Strategies

Direct amide coupling represents the most straightforward approach to HOMCA conjugation, utilizing established peptide coupling chemistry to form stable amide bonds between the coumarin carboxylic acid and the lysine epsilon-amino group [2]. This methodology leverages the extensive body of knowledge surrounding amide bond formation in peptide synthesis.

Optimized protocols employ N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxylic acid functionality [12] [15]. The reaction proceeds under mild conditions (0-25°C) in dimethylformamide or dichloromethane, typically achieving 70-85% coupling efficiency [20] [12].

Critical factors influencing reaction success include the maintenance of anhydrous conditions, precise stoichiometric control, and careful temperature management to prevent degradation of the coumarin chromophore [12] [16]. The incorporation of excess base (typically DIPEA) ensures complete deprotonation of the lysine amino group while preventing unwanted side reactions [20] [15].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized coumarin conjugation chemistry by dramatically reducing reaction times while improving overall yields [13] [12]. This technology exploits the dielectric heating properties of polar solvents to achieve rapid and uniform heating, leading to enhanced reaction kinetics [21] [22].

For Fmoc-Lys(HOMCA)-OH synthesis, microwave protocols typically employ 25-50 watts of power at controlled temperatures between 45-80°C [13] [23]. Reaction times are reduced from hours to minutes, with coupling reactions completing in 30-45 minutes compared to 4-16 hours under conventional heating [22] [23].

Studies demonstrate that microwave-assisted synthesis not only improves reaction efficiency but also enhances product purity by minimizing side reactions and decomposition pathways [13] [22]. The rapid heating and cooling capabilities enable precise control over reaction conditions, resulting in more consistent and reproducible outcomes [21] [23].

Orthogonal Protecting Group Strategies for ε-Amino Modification

The successful synthesis of Fmoc-Lys(HOMCA)-OH requires sophisticated protecting group strategies that allow for selective modification of the lysine epsilon-amino group while maintaining compatibility with standard SPPS protocols. The development of orthogonal protection schemes has been crucial for achieving high selectivity and yield in complex synthetic sequences.

Temporary Protecting Group Selection

The selection of appropriate temporary protecting groups for lysine epsilon-amino functionality represents a critical decision point in synthetic planning. Traditional tert-butoxycarbonyl (Boc) protection offers excellent stability to basic conditions while remaining labile to trifluoroacetic acid treatment [24] [25]. However, the increasing demand for milder deprotection conditions has driven the development of alternative strategies.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has gained prominence for its unique stability profile [25] [26]. This group remains stable to both piperidine (used for Fmoc removal) and trifluoroacetic acid (used for final cleavage), while being selectively removable with 2% hydrazine in dimethylformamide [24] [25]. This orthogonality enables sophisticated synthetic strategies for complex peptide modifications.

The isopropyl-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group represents an improved variant offering enhanced robustness compared to Dde [25] [26]. Research has demonstrated that ivDde-protected lysine derivatives show superior stability during extended synthesis cycles while maintaining excellent deprotection efficiency under hydrazine treatment [24] [25].

Advanced Orthogonal Systems

The 4-methyltrityl (Mtt) protecting group offers an exceptionally mild deprotection profile, being removable with dilute trifluoroacetic acid (1% in dichloromethane) while remaining stable to piperidine treatment [27] [28]. This ultra-acid-labile protection strategy enables selective deprotection in the presence of other acid-labile groups, providing unprecedented synthetic flexibility [27] [29].

Allyloxycarbonyl (Alloc) protection represents another valuable orthogonal strategy, utilizing palladium-catalyzed deprotection under neutral conditions [24] [25]. The palladium(0) tetrakis(triphenylphosphine) catalyst system with phenylsilane as a hydride source enables selective removal without affecting other protecting groups [25] [5].

The monomethoxytrityl (Mmt) group provides intermediate acid lability, being removable with 1% trifluoroacetic acid while offering greater stability than Mtt during synthesis and storage [24] [26]. This protecting group has found particular utility in applications requiring moderate acid sensitivity [25] [26].

Biocompatible Protection Strategies

Recent advances in biocompatible protecting group design have focused on maintaining the native charge state of lysine residues while providing selective protection [24]. The development of aminobutoxycarbonyl (Aboc) and aminobutamidocarbonyl (Abac) protecting groups represents a significant advancement in this area [24].

These novel protecting groups incorporate primary amine functionality that maintains the basic character of lysine while providing orthogonal deprotection pathways [24]. The Aboc group is removable through periodate oxidation followed by beta-elimination, while Abac removal requires pyridoxal phosphate-mediated transamination [24].

The advantages of biocompatible protection include minimal perturbation of protein folding and function, compatibility with biological assay systems, and the ability to perform deprotection reactions on folded proteins [24]. These features make them particularly valuable for applications involving protein-protein interactions and cellular studies [24].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to commercial production of Fmoc-Lys(HOMCA)-OH presents numerous technical, economic, and regulatory challenges. The development of scalable synthetic methodologies requires careful consideration of process intensification, environmental impact, and quality assurance systems.

Process Scale-Up Considerations

Large-scale peptide synthesis demands fundamental redesign of synthetic protocols to address the unique challenges of industrial production [30] [31]. The heterogeneous nature of solid-phase reactions creates significant mixing and mass transfer limitations as reaction volumes increase [32] [33]. Advanced reactor designs incorporating specialized agitation systems and optimized resin properties are essential for maintaining reaction efficiency at scale [32] [34].

Heat transfer limitations become particularly problematic during exothermic coupling reactions and solvent exchanges [30] [35]. Modern industrial facilities employ jacketed reaction vessels with sophisticated temperature control systems to ensure uniform heating and cooling throughout large reaction masses [36] [34]. The implementation of process analytical technology (PAT) enables real-time monitoring of temperature, pH, and reaction progress [34] [33].

Solvent management represents one of the most significant challenges in large-scale SPPS, with traditional protocols requiring 10-50 liters of solvent per gram of product [35] [37]. The development of more efficient washing protocols and solvent recovery systems has become critical for economic viability [38] [37]. Continuous flow systems and membrane-based separation technologies offer promising solutions for reducing solvent consumption [35] [33].

Environmental Impact and Sustainability

The environmental footprint of large-scale peptide synthesis has driven significant innovation in green chemistry approaches [35] [37]. Traditional SPPS protocols generate substantial waste streams, with process mass intensities often exceeding 1000 kg of waste per kilogram of product [30] [35]. The implementation of sustainable synthetic methodologies has become both an environmental imperative and an economic necessity [37] [39].

Solvent substitution strategies focus on replacing environmentally problematic solvents such as dimethylformamide and N-methylpyrrolidone with greener alternatives [35] [37]. Propylene carbonate, cyclopentyl methyl ether, and N-butylpyrrolidinone have shown promise as replacements for traditional peptide synthesis solvents [35] [37]. However, the implementation of alternative solvents requires careful optimization of reaction conditions and resin compatibility [37] [39].

Solvent recycling and recovery systems can dramatically reduce environmental impact while improving process economics [38] [37]. Advanced distillation and purification technologies enable the recovery of high-purity solvents suitable for reuse in subsequent synthesis cycles [35] [37]. Studies have demonstrated that well-designed recovery systems can achieve solvent reuse rates exceeding 95%, significantly reducing both cost and environmental impact [38] [37].

Manufacturing Technology Innovation

The development of advanced manufacturing technologies has transformed large-scale peptide production capabilities [40] [41]. Continuous flow synthesis systems offer significant advantages over traditional batch processes, including improved mixing, enhanced heat transfer, and reduced reaction times [35] [33]. These systems enable precise control over reaction conditions while minimizing equipment footprint and capital investment [33] [21].

Microwave-assisted synthesis technologies have been successfully scaled to production levels, with systems capable of processing hundreds of millimoles of peptide per batch [21]. The enhanced reaction kinetics and improved yields achievable through microwave heating often offset the additional equipment costs [21] [23]. Modern microwave systems incorporate sophisticated temperature and pressure monitoring capabilities to ensure safe and reproducible operation at scale [21].

Automated synthesis platforms have evolved to handle increasingly complex synthetic sequences with minimal human intervention [4] [41]. Current systems incorporate advanced robotics, integrated analytical capabilities, and sophisticated software control systems [41] [21]. These platforms can operate continuously for extended periods, dramatically improving productivity while reducing labor costs and human error [36] [41].

Quality Assurance and Regulatory Compliance

Large-scale production of pharmaceutical intermediates requires comprehensive quality assurance systems that ensure consistent product quality while meeting stringent regulatory requirements [30] [32]. The implementation of current Good Manufacturing Practices (cGMP) protocols demands extensive documentation, validation, and quality control testing throughout the production process [32] [21].

In-process monitoring technologies enable real-time assessment of reaction progress and product quality [34] [33]. Advanced analytical techniques including online HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy provide immediate feedback on synthesis efficiency and product purity [33] [21]. These systems enable rapid identification and correction of process deviations before they impact final product quality [34] [33].

Statistical process control methodologies provide systematic approaches to process optimization and variation reduction [30] [34]. The implementation of design of experiments (DoE) protocols enables systematic investigation of process parameters and their interactions [34] [33]. These approaches facilitate continuous improvement of manufacturing processes while maintaining regulatory compliance [32] [34].